Tubulin inhibitor 27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

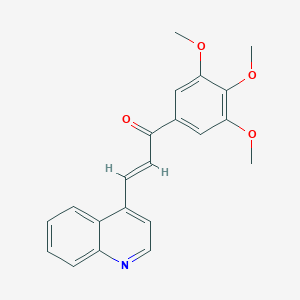

C21H19NO4 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(E)-3-quinolin-4-yl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H19NO4/c1-24-19-12-15(13-20(25-2)21(19)26-3)18(23)9-8-14-10-11-22-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+ |

InChI Key |

GHEXMSKNRKOOIC-CMDGGOBGSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Identity of Tubulin Inhibitor 27: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "Tubulin Inhibitor 27" presents a notable ambiguity within the scientific literature, as it does not refer to a single, universally recognized compound. Instead, this identifier has been assigned to several distinct molecules across various research publications, each with its unique chemical scaffold and biological profile. This guide provides a comprehensive overview of the most prominent compounds referred to as "this compound" or a related designation, offering a detailed exploration of their discovery, synthesis, mechanism of action, and biological evaluation.

This whitepaper is structured to address the multifaceted identity of "this compound" by dedicating separate sections to the following key compounds:

-

Nocodazole (Compound 27): A widely recognized and commercially available benzimidazole carbamate that serves as a reference compound in microtubule research.

-

Analogue E27: A 2-aryl-4-amide-quinoline derivative identified through structural optimization of a virtual screening hit.

-

St. 27: A pyrazole-oxindole conjugate developed as a novel tubulin polymerization inhibitor.

By delineating the specific attributes of each molecule, this guide aims to provide clarity and a detailed technical resource for professionals in the field of cancer research and drug development.

Section 1: Nocodazole (Compound 27)

Nocodazole is a synthetic benzimidazole derivative that is widely used in cell biology research as a reversible anti-mitotic agent.[1] It interferes with the polymerization of microtubules, leading to cell cycle arrest and apoptosis, making it a valuable tool for studying microtubule dynamics and the effects of mitotic arrest on cancer cells.[1][2]

Discovery and Synthesis

Nocodazole, with the IUPAC name Methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate, is a well-established compound.[3] While it is commercially available, the general synthesis of benzimidazole carbamates often involves the cyclization of a substituted o-phenylenediamine with a cyanate or a related reagent, followed by carbamoylation.

Mechanism of Action

Nocodazole functions by binding to β-tubulin subunits, which inhibits the polymerization of microtubules.[1] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle. The absence of proper microtubule attachment to the kinetochores of chromosomes activates the Spindle Assembly Checkpoint (SAC). The SAC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase. This inhibition prevents the degradation of cyclin B1 and securin, leading to a sustained high activity of the Maturation-Promoting Factor (MPF) and causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers apoptosis.

Figure 1: Nocodazole-induced G2/M cell cycle arrest pathway.

Quantitative Data

The biological activity of Nocodazole has been quantified in various assays. The tables below summarize its anti-proliferative activity and its effect on tubulin polymerization.

| Cell Line | Assay Type | IC50 / Concentration | Duration | Reference |

| HeLa | Growth Inhibition | 49.33 ± 2.60 nM | - | |

| RPE-1 | Growth Inhibition | 81.67 ± 4.41 nM | - | |

| Various | Cell Synchronization | 40-100 ng/mL | 12-18 hrs |

| Assay Type | IC50 | Reference |

| In vitro Tubulin Polymerization | ~5 µM |

Section 2: Analogue E27 (2-aryl-4-amide-quinoline derivative)

Analogue E27 is a novel tubulin inhibitor identified through a structure-based drug design approach, evolving from a virtual screening hit. This compound belongs to the chemical class of 2-aryl-4-amide-quinolines.

Discovery and Synthesis

The discovery of E27 began with a structure-based virtual screening against the colchicine binding site of tubulin, which identified an initial hit compound (hit 9) with moderate tubulin polymerization inhibitory activity (IC50 = 25.3 µM). Subsequent structural optimization led to the development of analogue E27, which demonstrated improved enzymatic inhibition and anti-tumor activity. The synthesis of such quinoline derivatives generally involves multi-step reactions, often culminating in the formation of the quinoline core, followed by amide coupling to introduce the side chain.

Mechanism of Action

Analogue E27 acts as a tubulin polymerization inhibitor by binding to the colchicine binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. The sustained mitotic block ultimately induces apoptosis in cancer cells. The apoptotic effect of E27 has been linked to an increase in reactive oxygen species (ROS) levels and a decrease in the mitochondrial membrane potential (MMP).

Figure 2: Proposed mechanism of action for Analogue E27.

Quantitative Data

The anti-proliferative and tubulin polymerization inhibitory activities of Analogue E27 are summarized below.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Various | Anti-proliferative | 7.81 - 10.36 |

| Assay Type | IC50 (µM) | Reference |

| In vitro Tubulin Polymerization | 16.1 |

Section 3: St. 27 (Pyrazole-oxindole conjugate)

St. 27 belongs to a series of pyrazole-oxindole conjugates designed and synthesized as novel anti-cancer agents that target tubulin polymerization.

Discovery and Synthesis

The synthesis of pyrazole-oxindole conjugates, including compounds related to St. 27, is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of a pyrazole-4-carbaldehyde with an appropriate oxindole derivative.

Mechanism of Action

Similar to the other compounds discussed, St. 27 and its analogues inhibit tubulin assembly, leading to a disruption of the cellular microtubule network. This interference with microtubule dynamics results in the accumulation of cells in the G2/M phase of the cell cycle. Docking studies suggest that these compounds occupy the colchicine binding pocket of tubulin.

Quantitative Data

The anti-tubulin activities for a series of pyrazole-oxindole derivatives, including St. 27, have been reported.

| Compound | Assay Type | IC50 (µM) | Reference |

| St. 25, St. 26, St. 27 | Anti-tubulin activity | 5.90 - 9.20 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of GTP in distilled water.

-

Prepare serial dilutions of the test compound (e.g., in DMSO). A positive control (e.g., colchicine) and a vehicle control (DMSO) should also be prepared.

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C.

-

Pipette 10 µL of the compound dilutions (or controls) into the wells.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix (containing tubulin and 1 mM GTP) to each well.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot the change in absorbance versus time.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

-

Figure 3: Experimental workflow for the tubulin polymerization assay.

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and allow them to attach overnight.

-

-

Compound Treatment:

-

Remove the medium and treat the cells with varying concentrations of the test compound for a specified period (e.g., 48 hours). Include a vehicle control.

-

-

MTS Addition and Incubation:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1 to 4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Figure 4: Experimental workflow for the MTS cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a tubulin inhibitor on cell cycle progression.

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the tubulin inhibitor at a desired concentration (e.g., IC50) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Figure 5: Experimental workflow for cell cycle analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. The effects of methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl) carbamate, (R 17934; NSC 238159), a new synthetic antitumoral drug interfering with microtubules, on mammalian cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nocodazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Mechanism of Action of DYT-1 Dystonia-Associated TorsinA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Early-onset torsion dystonia (DYT-1) is a debilitating inherited movement disorder primarily caused by a mutation in the TOR1A gene, which results in a dysfunctional TorsinA protein. This guide provides a comprehensive overview of the molecular mechanisms underlying DYT-1 dystonia, focusing on the function of TorsinA, the impact of the disease-causing mutation, and its indirect relationship with the cytoskeleton, including tubulin. Contrary to a direct inhibitory effect on tubulin, the evidence points towards a more complex cellular pathology centered on the nuclear envelope and endoplasmic reticulum, where TorsinA dysfunction disrupts protein trafficking, nuclear-cytoskeletal coupling, and overall cellular homeostasis. This document details the biochemical properties of TorsinA, its interaction with regulatory cofactors, and the downstream cellular consequences of its mutation. Furthermore, it provides detailed experimental protocols and quantitative data to aid in the research and development of therapeutic strategies for DYT-1 dystonia.

Introduction to DYT-1 Dystonia and TorsinA

DYT-1 dystonia is an autosomal dominant neurological movement disorder characterized by involuntary muscle contractions and repetitive, twisting movements.[1] The vast majority of cases are caused by a heterozygous 3-base pair deletion (ΔGAG) in the TOR1A gene, leading to the loss of a single glutamic acid residue (ΔE) in the C-terminus of the TorsinA protein.[1][2] TorsinA is a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins, which are known to function as molecular chaperones that harness the energy of ATP hydrolysis to remodel proteins and protein complexes.[1][2]

TorsinA is primarily localized to the lumen of the endoplasmic reticulum (ER) and the contiguous perinuclear space of the nuclear envelope (NE). Its function is critical for neuronal development and function, although the precise molecular pathways are still under active investigation.

The TorsinA ATPase Cycle and its Regulation

Unlike many other AAA+ ATPases, TorsinA exhibits negligible intrinsic ATPase activity. Its enzymatic function is potently activated by two transmembrane proteins: Lamina-Associated Polypeptide 1 (LAP1) and LUmenal Domain-Like LAP1 (LULL1). These cofactors provide a critical "arginine finger" to the TorsinA active site, which is necessary for efficient ATP hydrolysis.

The DYT-1-causing ΔE mutation severely impairs the interaction of TorsinA with both LAP1 and LULL1. This disruption prevents the activation of TorsinA's ATPase activity, leading to a loss-of-function scenario that is believed to be a primary driver of DYT-1 dystonia pathogenesis.

The following table summarizes the kinetic parameters of wild-type (WT) and ΔE mutant TorsinA in the presence of its activators.

| TorsinA Variant | Activator | Apparent K_m (µM) | V_max (pmol/min) | Reference |

| WT-TorsinA | None | - | ~0 | |

| WT-TorsinA | LAP1_LD | 1.8 | 15.1 | |

| WT-TorsinA | LULL1_LD | 0.9 | 23.9 | |

| ΔE-TorsinA | LAP1_LD | - | ~0 | |

| ΔE-TorsinA | LULL1_LD | - | ~0 |

Table 1: ATPase kinetic parameters of TorsinA variants. LAP1_LD and LULL1_LD refer to the luminal domains of the respective activators. Data is derived from in vitro ATPase assays.

TorsinA's Role at the Nuclear Envelope and its Connection to the Cytoskeleton

A significant body of evidence points to the critical role of TorsinA in maintaining the integrity and function of the nuclear envelope. Mutant TorsinA has been shown to accumulate at the NE, leading to the formation of membranous inclusions derived from this structure. TorsinA interacts with components of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, such as SUN-domain proteins and Nesprins, which physically connect the nucleus to the cytoskeleton. Dysfunction of TorsinA can disrupt this connection, leading to defects in nuclear positioning, cell migration, and overall cell polarity.

The interaction with the cytoskeleton, including microtubules (composed of tubulin) and actin filaments, appears to be indirect, mediated through TorsinA's influence on the LINC complex and other NE-associated proteins. While co-immunoprecipitation studies have shown an association between TorsinA and tubulin, it is likely that TorsinA's primary role is not to directly inhibit tubulin polymerization but rather to ensure the proper organization and function of the nuclear-cytoskeletal network. Some studies have proposed that TorsinA may influence the localization of kinases that phosphorylate microtubule-associated proteins, thereby indirectly affecting microtubule dynamics.

References

An In-depth Technical Guide to the Binding of Colchicine-Site Tubulin Inhibitors to β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Binding and Activity Data

The following tables summarize the quantitative data for representative colchicine-site tubulin inhibitors, providing a comparative overview of their potency and binding affinities.

Table 1: Inhibitory Concentration (IC50) Values of Representative Tubulin Inhibitors

| Compound | Cell Line | IC50 (µM) | Reference |

| SP-6-27 | A2780 (Ovarian Cancer) | 0.14 ± 0.03 | [1] |

| SP-6-27 | OVCAR-3 (Ovarian Cancer) | 0.36 ± 0.41 | [1] |

| IRC-083927 | Various Human Cancer Cell Lines | 0.007 - 0.015 | [2] |

| Nocodazole | CCRF-CEM (Leukemia) | 5xIC50 used in study | [3] |

| Nocodazole | Multiple Myeloma (MM) Cell Lines | 0.025 - 0.080 | [4] |

Table 2: Binding Affinity (Kd) and Polymerization Inhibition of Nocodazole

| Tubulin Isotype | Apparent Dissociation Constant (Kd) (µM) | Reference |

| αβII | 0.52 ± 0.02 | |

| αβIII | 1.54 ± 0.29 | |

| αβIV | 0.29 ± 0.04 | |

| Calf Brain Tubulin | Apparent Equilibrium Constant (Ka) = (4 ± 1) x 10^5 M^-1 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature for characterizing tubulin inhibitors.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To determine the effect of a test compound on the polymerization of purified tubulin in a cell-free system.

Principle: The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a reporter dye, such as DAPI, that preferentially binds to polymerized tubulin.

Materials:

-

Purified tubulin (>99% pure, e.g., from porcine brain)

-

GTP (Guanosine-5'-triphosphate)

-

Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol (as a polymerization enhancer)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Test compound (e.g., SP-6-27, IRC-083927, Nocodazole) and vehicle control (e.g., DMSO)

-

96-well black microplates

-

Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

On ice, prepare the tubulin reaction mixture by combining tubulin, assay buffer, and glycerol.

-

Add serial dilutions of the test compound or vehicle control to the wells of a pre-chilled 96-well plate.

-

Add the tubulin reaction mixture to each well.

-

To initiate polymerization, add GTP and DAPI to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at 1-minute intervals for 60 minutes.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

Calculate the IC50 value by determining the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Competitive Colchicine Binding Assay (Fluorescence-Based)

Objective: To determine if a test compound binds to the colchicine binding site on β-tubulin.

Principle: Colchicine is intrinsically fluorescent, and its fluorescence increases upon binding to tubulin. A compound that competes with colchicine for the same binding site will cause a decrease in the fluorescence of the colchicine-tubulin complex.

Materials:

-

Purified tubulin

-

Colchicine

-

Test compound

-

Assay Buffer

-

Fluorometer

Procedure:

-

Prepare solutions of tubulin, colchicine, and the test compound at various concentrations in the assay buffer.

-

In a cuvette or microplate well, mix a fixed concentration of tubulin and colchicine (e.g., 3 µM each).

-

Incubate the mixture at 37°C for a set time (e.g., 60 minutes) to allow for colchicine binding.

-

Measure the baseline fluorescence of the colchicine-tubulin complex.

-

Add increasing concentrations of the test compound to the mixture.

-

Incubate and measure the fluorescence at each concentration of the test compound.

-

A decrease in fluorescence intensity indicates that the test compound is displacing colchicine from its binding site.

-

Nocodazole can be used as a positive control, and a compound that binds to a different site (e.g., paclitaxel) can be used as a negative control.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a tubulin inhibitor on cancer cell lines.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Immunofluorescence Microscopy for Microtubule Network Analysis

Objective: To visualize the effect of a tubulin inhibitor on the cellular microtubule network.

Procedure:

-

Grow cells on coverslips and treat them with the test compound or vehicle control.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., methanol/acetone).

-

Block non-specific binding sites.

-

Incubate the cells with a primary antibody against α-tubulin.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the microtubule network and nuclear morphology using a fluorescence or confocal microscope.

X-ray Crystallography of Tubulin-Ligand Complexes

Objective: To determine the three-dimensional structure of a tubulin inhibitor bound to β-tubulin at atomic resolution.

Principle: By crystallizing the tubulin-ligand complex and diffracting X-rays through the crystal, the electron density map can be calculated, revealing the precise binding mode and interactions of the inhibitor.

Procedure:

-

Protein Purification and Complex Formation: Purify tubulin and form a stable complex with the inhibitor.

-

Crystallization: Screen for crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion) to obtain well-ordered crystals of the tubulin-ligand complex. This is a challenging step due to the inherent flexibility of tubulin.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-ligand complex to fit the electron density.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by colchicine-site tubulin inhibitors and a general workflow for their discovery and characterization.

Caption: A general experimental workflow for the discovery and characterization of novel tubulin inhibitors.

Caption: Signaling cascade initiated by colchicine-site inhibitors, leading to G2/M arrest and apoptosis.

Conclusion

While the specific molecule "Tubulin inhibitor 27" remains elusive in publicly accessible scientific literature, the principles of its potential mechanism of action can be thoroughly understood by examining well-characterized inhibitors that target the colchicine binding site on β-tubulin. Compounds like SP-6-27, IRC-083927, and Nocodazole provide a robust framework for comprehending the binding interactions, the experimental methodologies used for their characterization, and the downstream cellular consequences, including cell cycle arrest and apoptosis. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of cancer drug discovery and development, facilitating further investigation into this critical class of therapeutic agents.

References

In Vitro Characterization of Tubulin Inhibitor SP-6-27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Tubulin inhibitor SP-6-27, a novel 4-H-chromene analog identified as a potent tubulin depolymerizing agent. SP-6-27 demonstrates significant anti-cancer and anti-angiogenic properties, making it a promising candidate for further investigation in oncology drug development. This document outlines its mechanism of action, cytotoxicity against various cancer cell lines, and the detailed experimental protocols for its characterization.

Data Presentation: Quantitative Analysis of SP-6-27 Activity

The anti-proliferative and mechanistic effects of SP-6-27 have been quantified across several in vitro assays. The following tables summarize the key findings for easy comparison.

Table 1: Anti-Proliferative Activity of SP-6-27 in Ovarian Cancer Cell Lines

| Cell Line | Description | IC50 (µM) |

| A2780 | Cisplatin-sensitive ovarian cancer | 0.10 ± 0.01 |

| A2780/CP70 | Cisplatin-resistant ovarian cancer | 0.25 ± 0.05 |

| OVCAR-3 | Ovarian cancer | 0.84 ± 0.20 |

| SKOV-3 | Ovarian cancer | 0.45 ± 0.10 |

| Caov-3 | Ovarian cancer | 0.62 ± 0.15 |

| PA-1 | Ovarian cancer | 0.33 ± 0.08 |

| Normal Ovarian Epithelia | Non-cancerous control | > 10 |

IC50 values represent the concentration of SP-6-27 required to inhibit cell growth by 50% and are presented as mean ± standard deviation.[1]

Table 2: Effect of SP-6-27 on Cell Cycle Distribution in A2780 Ovarian Cancer Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 55.2% | 25.8% | 19.0% |

| SP-6-27 (0.5 µM) | 2.5% | 10.3% | 87.2% |

Data obtained after 24 hours of treatment.[1]

Table 3: Induction of Apoptosis by SP-6-27 in A2780 Ovarian Cancer Cells

| Treatment | % of Apoptotic Cells (Annexin V positive) |

| Control (DMSO) | 5.1% |

| SP-6-27 (0.5 µM) | 45.3% |

Data obtained after 48 hours of treatment.[1]

Mechanism of Action and Signaling Pathways

SP-6-27 functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin.[1] This interaction inhibits tubulin polymerization, leading to a disruption of the microtubule network. The downstream consequences of this action include cell cycle arrest at the G2/M phase and the induction of intrinsic apoptosis.[1]

The proposed signaling pathway for SP-6-27-induced apoptosis involves the upregulation of the pro-apoptotic protein Bax and the subsequent activation of the caspase cascade.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize SP-6-27 are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of SP-6-27 on cancer cell lines.

Workflow:

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Treat the cells with various concentrations of SP-6-27 (typically ranging from 0.01 to 10 µM) and a vehicle control (DMSO). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Tubulin Polymerization Assay

This assay directly measures the effect of SP-6-27 on the polymerization of purified tubulin in a cell-free system.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified bovine tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Compound Addition: Add various concentrations of SP-6-27 to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole).

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in fluorescence (Excitation: 360 nm, Emission: 450 nm) or absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the fluorescence/absorbance against time to generate polymerization curves. The IC50 value can be determined from the dose-response curve of polymerization inhibition.

Cell Cycle Analysis

This assay determines the effect of SP-6-27 on cell cycle progression using flow cytometry.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with SP-6-27 (e.g., 0.5 µM) or vehicle control for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

-

Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by SP-6-27.

Protocol:

-

Cell Treatment: Seed cells and treat with SP-6-27 (e.g., 0.5 µM) or vehicle control for 48 hours.

-

Cell Harvesting: Harvest both floating and adherent cells, and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Conclusion

SP-6-27 is a potent tubulin polymerization inhibitor with significant in vitro activity against ovarian cancer cells, including cisplatin-resistant lines. Its mechanism of action, involving microtubule disruption leading to G2/M cell cycle arrest and apoptosis, positions it as a strong candidate for further preclinical and clinical development. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel tubulin inhibitors.

References

The Anti-Angiogenic Potential of Tubulin Inhibitor SP-6-27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-angiogenic properties of the tubulin inhibitor SP-6-27, a novel 4-H-chromene derivative. By binding to the colchicine site of β-tubulin, SP-6-27 disrupts microtubule dynamics, leading to a cascade of downstream effects that potently inhibit angiogenesis and induce apoptosis in cancer cells. This document details the molecular mechanism of action, summarizes key quantitative data from in vitro studies, provides methodologies for relevant experimental protocols, and presents visual representations of critical signaling pathways and experimental workflows.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, migration, and intracellular transport.[1] Their critical role in cell proliferation has made them a prime target for the development of anticancer therapies.[1] Tubulin inhibitors, which interfere with microtubule dynamics, are broadly classified as either stabilizing or destabilizing agents.[1] Destabilizing agents, such as SP-6-27, inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[1][2]

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. By disrupting the endothelial cells that form these new vessels, anti-angiogenic therapies represent a promising strategy in cancer treatment. Several tubulin inhibitors that bind to the colchicine site have demonstrated potent anti-angiogenic and vascular-disrupting activities. SP-6-27 has emerged as a promising candidate in this class, exhibiting potent anti-proliferative and anti-angiogenic effects in ovarian cancer models.

Mechanism of Action

SP-6-27 exerts its anti-angiogenic and anti-cancer effects primarily through the depolymerization of tubulin. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin heterodimers into microtubules. This disruption of the microtubule network triggers a series of cellular events:

-

Vascular Disruption: In endothelial cells, the destabilization of microtubules leads to a breakdown of the cellular structure, inhibiting their ability to form capillary-like tubes, a critical step in angiogenesis.

-

Cell Cycle Arrest: In cancer cells, the disruption of the mitotic spindle due to tubulin depolymerization activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis. This is characterized by the upregulation of pro-apoptotic proteins such as Bax and Apaf-1, leading to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.

-

Inhibition of Cancer Cell Migration: The integrity of the microtubule network is essential for cell motility. By disrupting this network, SP-6-27 inhibits the migration of cancer cells.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro activity of SP-6-27.

| Cell Line | Type | IC50 (µM) |

| A2780 | Cisplatin-sensitive Ovarian Cancer | 0.10 ± 0.01 |

| A2780/CP70 | Cisplatin-resistant Ovarian Cancer | 0.84 ± 0.20 |

| OVCAR-3 | Ovarian Cancer | Not Specified |

| SKOV-3 | Ovarian Cancer | Not Specified |

| Normal Ovarian Epithelial Cells | Normal | Minimal Cytotoxicity |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial | Not Specified |

Table 1: Anti-proliferative Activity of SP-6-27

| Assay | Effect of SP-6-27 |

| Cell Cycle Analysis | G2/M phase arrest in cisplatin-sensitive and resistant ovarian cancer cells. |

| Apoptosis Pathway | Upregulation of Bax, Apaf-1, caspase-9, and caspase-3, indicating induction of the intrinsic apoptosis pathway. |

| Cell Migration | Reduced migration of ovarian cancer cells in a wound healing assay. |

| Tube Formation Assay | Inhibition of capillary tube formation by Human Umbilical Vein Endothelial Cells (HUVEC). |

Table 2: Anti-Angiogenic and Cellular Effects of SP-6-27

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of SP-6-27 for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Cell Seeding: Seed HUVEC cells onto the Matrigel-coated wells.

-

Compound Treatment: Treat the cells with SP-6-27 at the desired concentration.

-

Incubation: Incubate the plate at 37°C for 6-12 hours.

-

Visualization: Observe the formation of tube-like structures under a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.

Cell Cycle Analysis

This protocol is used to determine the effect of a compound on cell cycle progression.

-

Cell Treatment: Treat cells with SP-6-27 at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cells using a flow cytometer to measure DNA content.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

Caption: Signaling pathway of SP-6-27 leading to anti-angiogenic and apoptotic effects.

Experimental Workflow

Caption: Experimental workflow for the in vitro evaluation of SP-6-27.

Conclusion

SP-6-27 is a potent tubulin depolymerizing agent with significant anti-angiogenic and anti-cancer properties. Its ability to disrupt microtubule dynamics in both endothelial and cancer cells, leading to vascular disruption, cell cycle arrest, and apoptosis, makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this novel 4-H-chromene derivative.

References

Tubulin Inhibitor SP-6-27: A Technical Guide to its Induced Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division and survival. SP-6-27, a novel 4-H-chromene derivative, has been identified as a potent tubulin depolymerizing agent that binds to the colchicine site on β-tubulin.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms and signaling pathways through which SP-6-27 induces apoptosis in cancer cells, particularly in chemoresistant ovarian cancer models. We present a summary of quantitative data on its efficacy, detailed experimental protocols for assessing its biological activity, and visual diagrams of the key apoptotic pathways and experimental workflows.

Core Mechanism of Action

SP-6-27 functions as a microtubule-destabilizing agent.[3] By binding to the colchicine site of β-tubulin, it inhibits tubulin polymerization.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, beginning with a complete blockade of the cell cycle at the G2/M phase. This mitotic arrest is a hallmark of microtubule-targeting agents and serves as the primary trigger for the subsequent induction of programmed cell death.

The SP-6-27-Induced Apoptotic Signaling Pathway

SP-6-27 initiates cell death primarily through the intrinsic apoptotic pathway. The process is dependent on the activation of caspases and involves key mitochondrial events. A critical early event following G2/M arrest is the upregulation of the Growth Arrest and DNA Damage-inducible alpha (GADD45A) gene. GADD45A is known to contribute to G2/M arrest by inhibiting the CyclinB1/Cdk1 complex.

The signaling cascade proceeds as follows:

-

G2/M Arrest: Disruption of tubulin polymerization by SP-6-27 leads to mitotic arrest.

-

GADD45A Upregulation: The expression of GADD45A is significantly increased.

-

Bax Upregulation: A significant upregulation of the pro-apoptotic protein Bax is observed.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Elevated Bax levels lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Peptidase Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome.

-

Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the primary executioner caspase, pro-caspase-3.

-

Apoptosis Execution: Active caspase-3 orchestrates the final stages of apoptosis by cleaving numerous cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Signaling pathway of SP-6-27-induced apoptosis.

Quantitative Data Summary

The efficacy of SP-6-27 has been quantified across various ovarian cancer cell lines, including those resistant to standard chemotherapy.

Table 1: Anti-proliferative Activity of SP-6-27 in Ovarian Cancer Cells. The IC50 values were determined after 72 hours of treatment using an Alamar Blue assay.

| Cell Line | Cisplatin Sensitivity | IC50 (µM) [Mean ± SD] |

| A2780 | Sensitive | 0.14 ± 0.03 |

| SKOV-3 | Sensitive | 0.10 ± 0.006 |

| TOV-112D | Sensitive | 0.84 ± 0.23 |

| OVCAR-3 | Resistant | 0.16 ± 0.01 |

| cis-A2780 | Resistant | 0.20 ± 0.02 |

| cis-TOV-112D | Resistant | 0.36 ± 0.41 |

| HOSEpiC (Normal) | N/A | > 10.0 |

Table 2: Effect of SP-6-27 on Cell Cycle Distribution. Cisplatin-sensitive (A2780) and resistant (cis-A2780) cells were treated with SP-6-27 (0.5 µM) for 24 hours, and cell cycle distribution was analyzed by flow cytometry.

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| A2780 | Control (DMSO) | 55.2% | 30.1% | 14.7% |

| A2780 | SP-6-27 | 2.5% | 10.5% | 87.0% |

| cis-A2780 | Control (DMSO) | 60.1% | 25.4% | 14.5% |

| cis-A2780 | SP-6-27 | 3.1% | 12.3% | 84.6% |

Table 3: Quantification of Apoptosis by Annexin V Assay. Cisplatin-resistant OVCAR-3 cells were treated with SP-6-27 (0.5 µM) for 48 hours.

| Treatment | % Viable Cells | % Early Apoptosis | % Late Apoptosis/Necrosis | % Total Apoptotic |

| Control (DMSO) | 94.1% | 3.2% | 2.7% | 5.9% |

| SP-6-27 | 55.8% | 21.6% | 22.6% | 44.2% |

Table 4: Modulation of Apoptosis-Related Gene Expression. OVCAR-3 cells were treated with SP-6-27 (0.5 µM) for 24 hours, and gene expression was analyzed by qPCR array.

| Gene | Function | Fold Change in Expression |

| GADD45A | Growth Arrest/Repair | ~3.5-fold increase |

| BAX | Pro-apoptotic | ~2.5-fold increase |

| APAF1 | Apoptosome Component | ~3.0-fold increase |

| CASP9 | Initiator Caspase | ~2.0-fold increase |

| CASP3 | Executioner Caspase | ~4.0-fold increase |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the apoptotic effects of SP-6-27.

Caption: General experimental workflow for characterizing SP-6-27.

Cell Viability Assay (Alamar Blue)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of SP-6-27 (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 72 hours.

-

Reagent Addition: Add Alamar Blue reagent (10% of the total volume) to each well.

-

Incubation: Incubate the plate for 4-6 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed 0.5 x 10^6 cells in 6-well plates, allow adherence, and treat with SP-6-27 (e.g., 0.5 µM) or vehicle for 24 hours.

-

Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

-

Fixation: Wash the cell pellet with cold PBS, and then fix by adding 5 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events. Use software to model the cell cycle phases based on DNA content (PI fluorescence intensity).

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SP-6-27 (e.g., 0.5 µM) or vehicle for 48 hours.

-

Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Quadrant analysis is used to differentiate cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptosis), and Annexin V+/PI+ (late apoptosis/necrosis).

Western Blotting for Apoptotic Markers

This method detects the cleavage of key apoptotic proteins.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Angiogenesis (HUVEC Tube Formation) Assay

This assay assesses the anti-angiogenic potential of a compound.

-

Plate Coating: Thaw growth factor-reduced Matrigel on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Preparation: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate media.

-

Treatment and Seeding: Add SP-6-27 or vehicle control to the HUVEC suspension. Seed 1.5 x 10^4 cells onto the surface of the polymerized Matrigel.

-

Incubation: Incubate the plate at 37°C for 6-18 hours to allow for the formation of capillary-like tube structures.

-

Imaging and Analysis: Capture images of the tube network using a microscope. Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using imaging software.

Conclusion

SP-6-27 is a potent tubulin depolymerizing agent that effectively induces cell death in both chemosensitive and chemoresistant ovarian cancer cells while sparing normal cells. Its mechanism of action is well-defined, proceeding through the disruption of microtubule dynamics, which triggers a robust G2/M cell cycle arrest. This mitotic blockade initiates the intrinsic apoptotic pathway, characterized by the upregulation of GADD45A and Bax, leading to the sequential activation of caspase-9 and caspase-3. The comprehensive data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of SP-6-27 as a promising chemotherapeutic agent for ovarian and potentially other cancers.

References

- 1. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Indole-Based Tubulin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of microtubule dynamics is a cornerstone of cellular life, and its disruption offers a powerful strategy in the fight against cancer. Tubulin, the fundamental protein subunit of microtubules, has emerged as a key target for a diverse array of inhibitory molecules. Among these, indole-containing compounds have garnered significant attention due to their potent anti-proliferative activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of various classes of indole-based tubulin inhibitors, offering a valuable resource for the rational design of next-generation anticancer therapeutics.

The Colchicine Binding Site: A Prime Target for Indole Inhibitors

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, constantly undergoing phases of polymerization and depolymerization. This dynamic instability is crucial for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] Many indole-based inhibitors exert their effects by binding to the colchicine binding site on β-tubulin, a pocket located at the interface between the α- and β-tubulin subunits.[1][2] Binding of these inhibitors to the colchicine site disrupts the conformation of the tubulin dimer, preventing its incorporation into microtubules and ultimately leading to the inhibition of microtubule polymerization.[1] This disruption of microtubule dynamics triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.

Key Classes of Indole-Based Tubulin Inhibitors and their SAR

The indole scaffold serves as a versatile template for the design of potent tubulin inhibitors. Various chemical modifications to the indole core and its substituents have led to the discovery of several distinct classes of inhibitors, each with its own unique SAR profile.

2-Arylindoles

2-Arylindoles represent a significant class of tubulin inhibitors. The lead compound in this class, D-64131 (5-methoxy-1H-2-indolyl-phenylmethanone), demonstrates potent inhibition of tubulin polymerization and broad-spectrum anti-proliferative activity with mean IC50 values of 62 nM. A closely related analog, D-68144, exhibits even greater potency with a mean IC50 of 24 nM.

Key SAR Insights for 2-Arylindoles:

-

Substitution on the Indole Ring: Modifications at positions 4 through 7 of the indole ring have been explored. Halogenation or the introduction of a methoxy group at position 5 can lead to potent tubulin assembly inhibitors.

-

Bridging Group: The nature of the linker between the indole core and the aryl group is critical. Ketone and methylene bridges have been shown to be effective.

-

Aryl Group Substitution: The substitution pattern on the 2-aryl ring significantly influences activity. The 3,4,5-trimethoxyphenyl moiety is a common and highly effective feature, mimicking the A-ring of colchicine.

| Compound ID | Indole Substituent | Bridging Group | 2-Aryl Substituent | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) | Reference |

| D-64131 | 5-Methoxy | Ketone | Phenyl | Not explicitly stated in provided text | 62 (mean) | |

| D-68144 | Not specified | Ketone | Not specified | Not explicitly stated in provided text | 24 (mean) | |

| ATI 3 | Not specified | Sulfur | Not specified | 3.3 | 52 | |

| ATI 4 | 5-Halogen/Methoxy | Not specified | Not specified | 2.0 | 13 |

3-Aroylindoles

3-Aroylindoles are another potent class of indole-based tubulin inhibitors. The SAR of this class has been extensively studied to improve the potency and physicochemical properties of lead compounds.

Key SAR Insights for 3-Aroylindoles:

-

B-Ring Substitution: The methoxy group on the B-ring can be replaced with other electron-donating groups, such as a methyl or N,N-dimethylamino group, while maintaining potent cytotoxic and antitubulin activities. The N,N-dimethylamino derivative, in particular, shows an improved physicochemical profile.

-

N1 Position Substitution: Introduction of amide and carbamate functionalities at the N1 position of the indole ring can yield analogs with potent anti-proliferative activities.

-

3-Carbonyl Linker Modification: The carbonyl group at the 3-position is important but not essential for activity. It can be replaced with a sulfide or oxygen bridge to improve cytotoxic potency.

| Compound ID | B-Ring Substituent | N1 Substituent | 3-Linker | Tubulin Polymerization Activity | Cytotoxicity | Reference |

| 8 (BPR0L075) | Methoxy | H | Carbonyl | Potent | Potent | |

| 9 | Methyl | H | Carbonyl | Retained Potency | Retained Potency | |

| 13 | N,N-dimethylamino | H | Carbonyl | Retained Potency | Retained Potency | |

| 30-33 | Methoxy | Amide | Carbonyl | Not specified | Potent | |

| 34-37 | Methoxy | Carbamate | Carbonyl | Not specified | Potent | |

| 41 | Methoxy | H | Sulfide | Not specified | Improved Potency | |

| 43 | Methoxy | H | Oxygen | Not specified | Improved Potency |

Arylthioindoles (ATIs)

Arylthioindoles are characterized by a sulfur bridge connecting an aryl group to the indole scaffold. These compounds are potent inhibitors of tubulin polymerization, with some derivatives showing activity in the nanomolar range against cancer cell lines.

Key SAR Insights for Arylthioindoles:

-

Aryl Group Substitution: A 3,4,5-trimethoxyphenylthio moiety at the 3-position of the indole is crucial for potent activity, leading to tubulin polymerization inhibition in the low micromolar range and cytotoxicity at nanomolar concentrations.

-

Indole C5 Position:

-

Halogen substitution: The presence of a halogen atom at the C5 position leads to a significant reduction in binding affinity and cytotoxicity.

-

Methyl and Methoxy substitution: In contrast, methyl and methoxy groups at the C5 position result in increased cytotoxicity.

-

-

Indole C2 Position: A methyl group at the C2 position can reduce the inhibitory effect on tubulin assembly but has a marginal effect on cell growth inhibition.

| Compound ID | Indole C2-Substituent | Indole C5-Substituent | 3-Arylthio Group | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) | Reference |

| 10 | H | H | 3,4,5-trimethoxy | 2.6 | 34 | |

| 11 | CH₃ | H | 3,4,5-trimethoxy | 6.8 | 46 | |

| 16 | H | F | 3,4,5-trimethoxy | 1.6 | 43 | |

| 21 | H | CH₃ | 3,4,5-trimethoxy | 2.7 | 16 | |

| 22 | H | OCH₃ | 3,4,5-trimethoxy | 4.1 | 22 | |

| 24 | H | OCH₂CH₃ | 3,4,5-trimethoxy | 2.1 | 16 |

Fused Indoles

Introducing a fused ring system to the indole core is a strategy to create more rigid analogs of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. This approach aims to lock the molecule in a bioactive conformation.

Key SAR Insights for Fused Indoles:

-

Ring System: Replacing the flexible double bond of CA-4 with a seven-membered ring fused to the indole has yielded potent tubulin polymerization inhibitors.

-

Substitutions: The substitution pattern on the fused indole system is critical for activity. Specific substitutions can lead to compounds with nanomolar inhibitory activity against cancer cells. For example, compound 21 exhibited an IC50 of 0.15 µM for tubulin polymerization and IC50 values ranging from 22 to 56 nM against several human cancer cell lines. Another compound, 22 , with a quaternary ammonium salt, showed excellent in vivo inhibitory activity in a xenograft model.

| Compound ID | Key Structural Feature | Tubulin Polymerization IC50 (µM) | Antiproliferative Activity (IC50) | Reference |

| 21 | Fused indole derivative | 0.15 | 22-56 nM (various cell lines) | |

| 22 | Fused indole with quaternary ammonium salt | Not specified | 2 nM (HCT116 cells) |

Indole-3-glyoxylamides

Indole-3-glyoxylamides are another class of tubulin inhibitors that have been investigated for their anticancer properties. SAR studies have focused on modifying the substituents on the indole nitrogen and the amide portion of the molecule.

Key SAR Insights for Indole-3-glyoxylamides:

-

N1 Substitution: Replacing the p-chlorobenzyl group at the N1 position with less aromatic and more saturated groups can improve aqueous solubility while retaining potent tubulin polymerization activity.

-

Amide Moiety: Modifications to the amide portion of the molecule can significantly impact activity. A distinct SAR from previously documented libraries has been observed with these modifications.

| Compound ID | N1-Substituent | Amide Moiety | Tubulin Polymerization IC50 (µM) | FaDu Cell Line LC50 (nM) | Reference |

| 32 | Modified from p-chlorobenzyl | Not specified | 8.3 | 31 | |

| 33 | Modified from p-chlorobenzyl | Not specified | 6.6 | 55 |

Carbazole Derivatives

Carbazoles, which can be considered fused indole systems, have also been explored as tubulin inhibitors. Their rigid, planar structure provides a unique scaffold for interacting with the colchicine binding site.

Key SAR Insights for Carbazole Derivatives:

-

Substitution Pattern: The substitution pattern on the carbazole ring is crucial for activity. For example, in a series of 4-aryl-9H-carbazoles, compound 13k showed the strongest inhibitory effect on HeLa cells with an IC50 of 1.2 µM.

-

Mechanism of Action: These compounds have been shown to inhibit tubulin polymerization in vitro and disrupt the microtubule network in cells, leading to G2/M cell cycle arrest and apoptosis.

| Compound ID | Key Structural Feature | HeLa Cell IC50 (µM) | Tubulin Polymerization Inhibition | Reference |

| 13k | 4-Aryl-9H-carbazole | 1.2 | Significant in vitro inhibition |

Experimental Protocols

A comprehensive understanding of the SAR of these inhibitors relies on robust and reproducible experimental data. The following sections detail the methodologies for key assays used in the evaluation of indole-based tubulin inhibitors.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compound dissolved in DMSO

-

96-well, black, flat-bottom microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2-10 mg/mL. Keep on ice and use within one hour.

-

Prepare a stock solution of GTP (e.g., 100 mM) in distilled water and store at -20°C.

-

Prepare a stock solution of the test compound in DMSO and create serial dilutions in General Tubulin Buffer.

-

Prepare a stock solution of the fluorescent reporter dye in DMSO.

-

-

Reaction Setup (on ice):

-

In a microcentrifuge tube, prepare the reaction mixture containing purified tubulin (final concentration ~2 mg/mL) and the fluorescent reporter dye in General Tubulin Buffer.

-

-

Assay Execution:

-

Transfer the reaction mixture to the wells of a pre-warmed (37°C) 96-well plate.

-

Add the desired concentrations of the test compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for approximately 2 minutes in the fluorescence plate reader.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each concentration of the test compound.

-

Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assays

Cytotoxicity assays are essential for determining the concentration at which a compound is toxic to cancer cells. The MTT and SRB assays are two commonly used colorimetric methods.

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well, clear, flat-bottom microplates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 or GI50 value from the dose-response curve.

-

This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions, providing a measure of total protein mass.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Trichloroacetic acid (TCA) solution (e.g., 10% or 50%)

-

SRB solution (e.g., 0.4% w/v in 1% acetic acid)

-

1% acetic acid solution

-

Tris base solution (e.g., 10 mM, pH 10.5)

-

96-well, clear, flat-bottom microplates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

Cell Fixation:

-

After the incubation period, gently add cold TCA solution to each well to a final concentration of 10% to fix the cells.

-

Incubate the plate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates four to five times with slow-running tap water and allow them to air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at a wavelength between 510 and 570 nm.

-

-

Data Analysis:

-

Follow the same data analysis procedure as for the MTT assay.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the broader cellular impact of tubulin inhibition is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathway of Tubulin Inhibition Leading to Apoptosis

Caption: Signaling cascade initiated by indole-based tubulin inhibitors.

Experimental Workflow for SAR Studies

Caption: Iterative workflow for the discovery and optimization of indole-based tubulin inhibitors.

Conclusion

The indole nucleus has proven to be a remarkably fruitful scaffold for the development of potent tubulin polymerization inhibitors. The diverse chemical space accessible through modifications of the indole core has allowed for the fine-tuning of activity and the exploration of various inhibitor classes, each with a distinct SAR profile. A thorough understanding of these structure-activity relationships, facilitated by robust in vitro and cell-based assays, is paramount for the rational design of novel anticancer agents with improved efficacy and safety profiles. This guide provides a foundational resource for researchers dedicated to advancing the field of tubulin-targeted cancer therapy.

References

In-depth Analysis Reveals No Direct Evidence for DYT-1 as a Tubulin Polymerization Inhibitor

A comprehensive review of scientific literature found no direct evidence to support the classification of DYT-1, also known as TorsinA, as a direct inhibitor of tubulin polymerization. Instead, research consistently points to its role as an AAA+ ATPase primarily located in the endoplasmic reticulum and nuclear envelope, where it is involved in a variety of cellular functions, including protein quality control, nuclear-cytoskeletal coupling, and lipid metabolism. Its dysfunction is causally linked to a rare, inherited movement disorder known as early-onset torsion dystonia.

While DYT-1 (TorsinA) does interact with and influence the cytoskeleton, its effects appear to be indirect, rather than through the direct binding to tubulin to prevent its polymerization—the mechanism characteristic of classical tubulin inhibitors. The current body of research suggests that TorsinA's impact on the cytoskeleton is a downstream consequence of its primary functions at the nuclear envelope.

Established Functions of DYT-1 (TorsinA)

TorsinA is integral to cellular architecture and function, primarily through its role in the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which physically connects the nuclear interior to the cytoplasmic cytoskeleton. This connection is crucial for processes such as nuclear positioning, cell migration, and mechanotransduction.

Key established functions of TorsinA include:

-

Nuclear Envelope and ER Dynamics: TorsinA is a resident protein of the endoplasmic reticulum (ER) and the contiguous nuclear envelope (NE).[1] It is believed to act as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel protein complexes within the NE lumen.[2]

-

Cytoskeletal Linkage: TorsinA plays a critical role in modulating the structural link between the nuclear envelope and the cytoskeleton.[3] It interacts with proteins of the LINC complex, influencing the connection between the nucleus and cytoskeletal elements like microtubules and actin filaments.[4][5]

-

Protein Quality Control: TorsinA is implicated in the cellular stress response, particularly in managing protein folding and processing within the ER.

-

Neuronal Development: The mutant form of TorsinA (ΔE-TorsinA), which causes DYT1 dystonia, has been shown to interfere with cytoskeletal dynamics, which can inhibit neurite extension and cell adhesion in neuronal cells. This interference is thought to stem from its disruption of the nuclear-cytoskeletal linkage rather than direct inhibition of tubulin assembly.

TorsinA's Indirect Influence on Microtubules

The connection between TorsinA and microtubules is an area of active research. Some studies propose that TorsinA might indirectly influence microtubule-associated proteins. For instance, one hypothesis suggests TorsinA could direct or stabilize the localization of kinases that phosphorylate proteins like tau, which in turn modulates microtubule stability and dynamics. However, this remains an indirect mechanism and does not classify TorsinA as a tubulin polymerization inhibitor. Co-immunoprecipitation studies have shown that TorsinA can be found in a complex with tubulin, actin, and vimentin, but this association is likely part of the broader cytoskeletal network linked to the nuclear envelope, not indicative of a direct inhibitory interaction with tubulin monomers or polymers.

The Pathophysiology of DYT1 Dystonia

The vast majority of research on TorsinA is in the context of DYT1 dystonia, an inherited movement disorder caused by a three-base-pair deletion in the TOR1A gene. This mutation leads to the production of a dysfunctional TorsinA protein. The leading hypothesis for the disease pathology is that this mutant protein disrupts the functions of the nuclear envelope, leading to downstream effects on neuronal signaling and development, without causing widespread neurodegeneration.

Conclusion

Based on an extensive review of the current scientific literature, the premise that DYT-1 (TorsinA) acts as a tubulin polymerization inhibitor is not supported. Its well-documented roles are centered on the nuclear envelope and its connection to the cytoskeleton, where it functions as a molecular chaperone. While it influences cytoskeletal dynamics, this is an indirect consequence of its primary activities. Therefore, a technical guide focused on DYT-1 as a tubulin polymerization inhibitor would be speculative and not reflective of the established scientific consensus. Future research may uncover new functions, but as of now, TorsinA is not classified within the family of agents that directly inhibit the polymerization of tubulin.

References

- 1. Aberrant Cellular Behavior of Mutant TorsinA Implicates Nuclear Envelope Dysfunction in DYT1 Dystonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LINCing defective nuclear-cytoskeletal coupling and DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Untethering the Nuclear Envelope and Cytoskeleton: Biologically Distinct Dystonias Arising from a Common Cellular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LINCing defective nuclear-cytoskeletal coupling and DYT1 dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Cell Cycle Arrest at G2/M Phase by Tubulin Inhibitors: A Technical Guide

Disclaimer: The specific compound "Tubulin inhibitor 27" is not a widely recognized or indexed chemical entity in the scientific literature based on current information. This guide, therefore, provides a comprehensive overview of the mechanisms, experimental evaluation, and key data related to the class of tubulin inhibitors that induce cell cycle arrest at the G2/M phase, drawing upon data from various representative compounds.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the study and application of tubulin-targeting agents in oncology and cell biology.

Introduction to Tubulin Inhibitors and G2/M Arrest

Tubulin inhibitors are a class of potent anti-mitotic agents that disrupt the dynamics of microtubules, which are fundamental components of the cytoskeleton.[1] Microtubules play a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division.[1] By interfering with the polymerization or depolymerization of tubulin dimers, these inhibitors activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[1] This disruption ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells, making tubulin a clinically validated and important target for anticancer drug development.[2][3]

Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents. Both classes of drugs interfere with the normal function of the mitotic spindle, leading to G2/M arrest. Many of these inhibitors, particularly those that destabilize microtubules, bind to the colchicine binding site on β-tubulin.

Quantitative Data on Representative Tubulin Inhibitors

The following tables summarize key quantitative data for several tubulin inhibitors known to induce G2/M arrest, providing insights into their potency and cellular effects.

Table 1: Cytotoxicity (IC50) of Various Tubulin Inhibitors in Cancer Cell Lines

| Compound | Cell Line(s) | IC50 | Reference |

| OAT-449 | HeLa, HT-29, and others | 6 to 30 nM | |

| Compound 20 | SKBR-3 | ~2 nM | |

| Compound 22 | SKBR-3 | ~2 nM | |

| Compound 49 (JCC76) | Not specified | 3.17 µM | |

| Second-generation derivatives (43-48) | Not specified | 0.1–0.2 µM | |

| St. 25, St. 26, St. 27 | HeLa, A549, MCF7 | Not specified | |

| St. 29 | Not specified | Micromolar level | |

| St. 54 | Not specified | 1.42 µM | |

| St. 55 | MCF-7, A549 | > 1 µM | |

| St. 59 | MCF-7, SGC-7901, A549 | < 0.20 µM | |

| St. 61 | MCF-7, HeLa, Ht29, A549 | < 2 µM | |

| (Z)-2-(4′-methoxy-3′-aminophenyl)-1-(3,4,5-trifluorophenyl)ethane | Not specified | 2.9 µM |

Table 2: Inhibition of Tubulin Polymerization

| Compound | IC50 for Tubulin Polymerization | Reference |

| St. 25, St. 26, St. 27 | 5.90–9.20 μM | |

| St. 28 | 0.28 µM | |

| St. 54 | ~8 µM | |

| St. 55 | 3.3 µM | |

| St. 61 | 1.20 µM | |

| CA-4 | 2.9 µM |

Table 3: Effect of Tubulin Inhibitors on Cell Cycle Distribution

| Compound | Cell Line | Concentration | % of Cells in G2/M Phase | Reference |

| OAT-449 | HT-29 | 30 nM | Significant increase | |

| OAT-449 | HeLa | 30 nM | Significant increase | |

| Vincristine | HT-29 | 30 nM | Significant increase | |

| Vincristine | HeLa | 30 nM | Significant increase | |

| ID09 | SCC-15, Cal-27 | 10, 15, 20 nM | Dose-dependent increase | |

| Compound 89 | HeLa, HCT116 | Not specified | Significant arrest |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate in vitro evaluation of tubulin inhibitors.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a tubulin inhibitor on cell cycle progression.

-